molecular formula C20H23ClN2O2 B112010 Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride CAS No. 159635-46-8

Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride

Cat. No. B112010
M. Wt: 358.9 g/mol
InChI Key: RYRYYTKTCIUNOB-UHFFFAOYSA-N
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Description

Spiro[indoline-3,4’-piperidine] is a type of spirocyclic compound. Spirocyclic compounds are characterized by having two rings sharing the same atom . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .


Synthesis Analysis

The synthesis of spiro[indoline-3,4’-piperidine] compounds often involves multicomponent reactions . For example, an on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone has been developed . This environmentally friendly strategy provides the first facile access to spiro[indoline-2,3’-hydropyridazine] scaffolds .


Molecular Structure Analysis

The molecular structure of spiro[indoline-3,4’-piperidine] compounds is characterized by a spirocycle fused at the C2 or C3 of the indole moiety . These important scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity .


Chemical Reactions Analysis

The chemical reactions involving spiro[indoline-3,4’-piperidine] compounds often involve cycloisomerizations . For example, a Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide was developed to access the spiro[indoline-3,4’-piperidine] scaffold in a racemic and diastereoselective manner .


Physical And Chemical Properties Analysis

The physical and chemical properties of spiro[indoline-3,4’-piperidine] compounds can vary widely depending on the specific compound. For example, one compound, 6′-amino-1-benzyl-3′-methyl-2-oxo-1′H-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]-5′-carbonitrile, has a melting point of 285-287°C .

Scientific Research Applications

Novel Compound Synthesis and Characterization

Cancer Research and Potential Therapeutic Agents : Novel spiro compounds, including Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate derivatives, have been investigated for their anti-tumor activities. For instance, 1'-methylspiro[indoline-3,4'-piperidine] derivatives were designed, synthesized, and subjected to preliminary bioactivity experiments, revealing significant antiproliferative activities against various cancer cell lines. These findings suggest their potential as potent anti-tumor agents, highlighting the importance of further evaluation and development within pharmacological research (Li et al., 2020).

Synthetic Routes and Chemical Transformations : Research has developed convenient synthetic routes to spiro[indoline-3,4'-piperidine] and its derivatives, which serve as templates for synthesizing compounds targeting G protein-coupled receptor (GPCR) targets. These synthetic methodologies provide a foundation for the discovery of novel therapeutics and deepen the understanding of spiro compound chemistry (Xie et al., 2004).

Photochemical and Photophysical Properties : Spiropyran derivatives, modified with polyfunctional substituents, exhibit photochromic activity and fluorescent properties. These characteristics make them suitable for applications in materials science and biomedicine, providing smart systems with controllable properties for innovative uses (Ozhogin et al., 2023).

Molecular Docking and Target Interaction Analysis : The molecular docking studies of spiro[indoline-3,4'-piperidine] derivatives against various biological targets reveal their potential interaction mechanisms. These studies offer insights into the structural requirements for binding to target proteins, facilitating the design of more potent and selective therapeutic agents (Li et al., 2020).

Safety And Hazards

The safety and hazards associated with spiro[indoline-3,4’-piperidine] compounds can vary widely depending on the specific compound. It’s important to refer to the safety data sheet (SDS) for the specific compound for information on safety and hazards .

Future Directions

The synthesis and study of spiro[indoline-3,4’-piperidine] compounds is an active area of research, with potential applications in drug design and other areas of chemistry . Future research will likely continue to explore new synthetic strategies and potential applications for these compounds .

properties

IUPAC Name

benzyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c23-19(24-14-16-6-2-1-3-7-16)22-15-20(10-12-21-13-11-20)17-8-4-5-9-18(17)22;/h1-9,21H,10-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRYYTKTCIUNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597554
Record name Benzyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride

CAS RN

159635-46-8
Record name Benzyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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